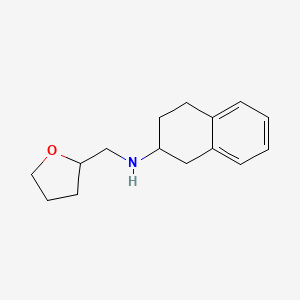
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core, which is a saturated derivative of naphthalene, and an oxolan-2-ylmethyl group, which is a derivative of tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with oxolan-2-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source to facilitate the hydrogenation process. The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism by which N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide
- N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide
- N-(oxolan-2-ylmethyl)cyclopentanamine
Uniqueness
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine stands out due to its unique combination of a tetrahydronaphthalene core and an oxolan-2-ylmethyl group. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13-10-14(8-7-12(13)4-1)16-11-15-6-3-9-17-15/h1-2,4-5,14-16H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDGBMJFLZXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(benzylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5079427.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079433.png)
![[4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B5079451.png)
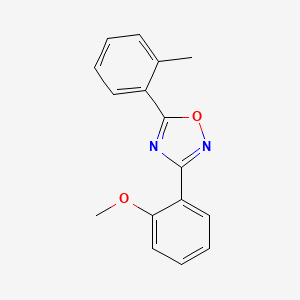
![3,5-dimethyl-4-[5-(4-nitrophenoxy)pentyl]-1H-pyrazole](/img/structure/B5079462.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5079466.png)
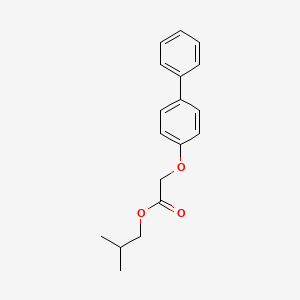
![N-methyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5079487.png)
![2-(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5079518.png)
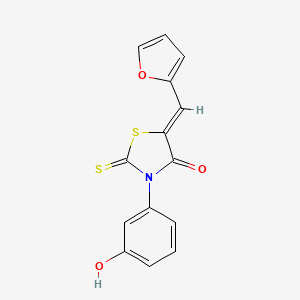
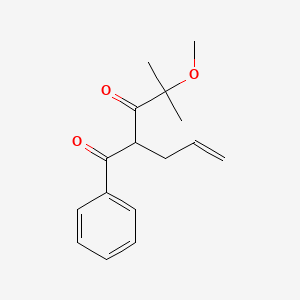
![[(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5079527.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]-3-methylbutanohydrazide](/img/structure/B5079532.png)
![4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine](/img/structure/B5079536.png)
